

# GPR132 (G2A): A Key Metabolic Sensor Orchestrating Inflammatory Disease Pathogenesis

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## Compound of Interest

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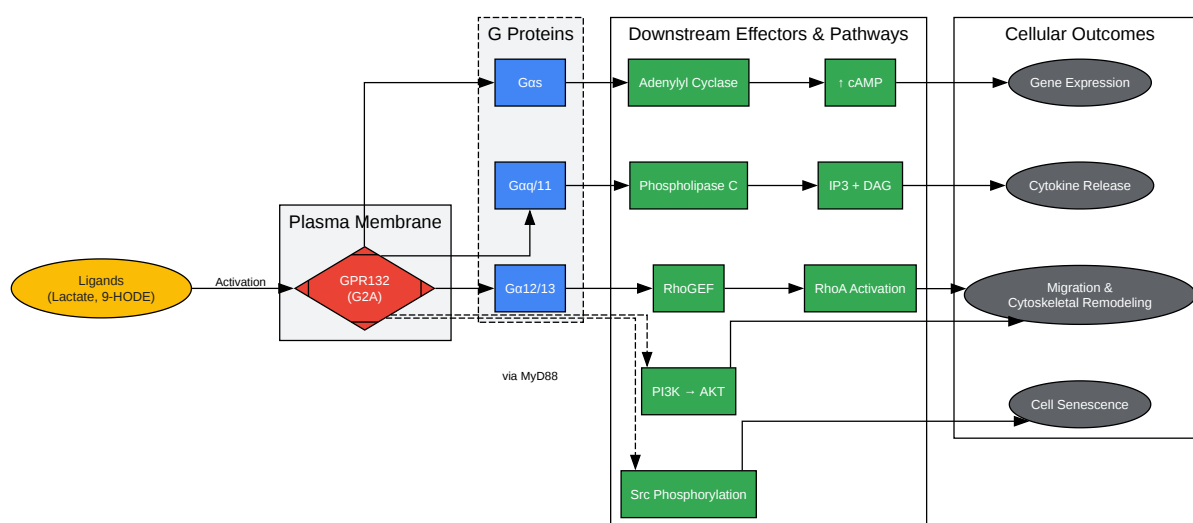
An In-depth Technical Guide for Researchers and Drug Development Professionals

G protein-coupled receptor 132 (GPR132), also known as G2A (G2 Accumulation protein), is a multifaceted G protein-coupled receptor (GPCR) that has emerged as a critical regulator of immune responses and a key player in the pathogenesis of various inflammatory diseases.[1][2] Initially identified for its role in cell cycle regulation, GPR132 is now recognized as a sensor for metabolites and lipids within the tissue microenvironment, particularly lactate and oxidized fatty acids.[3][4][5] Its expression is prominent in immune cells, including macrophages, T cells, and neutrophils, positioning it as a pivotal transducer of environmental cues into cellular inflammatory programs.[2][6] This guide provides a comprehensive technical overview of GPR132's role in inflammation, detailing its signaling pathways, impact on macrophage function, involvement in specific diseases, and the experimental methodologies used for its investigation.

## GPR132 Signaling Pathways

GPR132 activation by ligands such as lactate or the linoleic acid metabolite 9-hydroxyoctadecadienoic acid (9-HODE) initiates a cascade of intracellular events through various G proteins.[4][5] The receptor's signaling is context-dependent, coupling to Gs, Gq/11, and G12/13 pathways to orchestrate diverse cellular responses.[7][8]

- **Gs/cAMP Pathway:** GPR132 can couple to Gs proteins, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels. This pathway influences gene expression and metabolic programming in immune cells.[\[7\]](#)[\[9\]](#)
- **Gq/11 Pathway:** Coupling to Gq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to calcium mobilization and protein kinase C (PKC) activation, impacting processes like cell migration and cytokine release.[\[5\]](#)[\[7\]](#)
- **G12/13/RhoA Pathway:** Activation of the G12/13 pathway leads to the engagement of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA.[\[10\]](#)[\[11\]](#) The RhoA-ROCK signaling axis is fundamental for regulating cytoskeletal dynamics, essential for cell migration and phagocytosis.[\[12\]](#)
- **PI3K/AKT and Src Signaling:** In specific contexts, such as neuropathic pain and atherosclerosis, GPR132 activation has been shown to trigger MyD88-PI3K-AKT and Src phosphorylation cascades.[\[4\]](#)[\[5\]](#)[\[13\]](#) These pathways are crucial for cell survival, migration, and senescence.



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**Caption:** GPR132 downstream signaling cascades.

## The Pivotal Role of GPR132 in Macrophage Function

GPR132 is a master regulator of macrophage behavior, influencing their migration, polarization, and efferocytotic capacity in response to microenvironmental signals.

**Macrophage Migration and Positioning:** GPR132 is essential for guiding macrophages to sites of inflammation. In a zymosan-induced inflammation model, GPR132-deficient mice had fewer macrophages at the inflammatory core.<sup>[14]</sup> This receptor is necessary to position macrophages within the pro-inflammatory microenvironment.<sup>[14]</sup> Similarly, in neuropathic pain models,

GPR132 mediates macrophage migration toward the site of nerve injury, a process driven by increased local concentrations of its agonist, 9-HODE.[5][13]

**Macrophage Polarization:** GPR132's role in macrophage polarization is highly dependent on the disease context and the activating ligand.

- **M2 (Anti-inflammatory/Pro-tumoral) Polarization:** In the tumor microenvironment, cancer-cell-derived lactate activates GPR132 on tumor-associated macrophages (TAMs), promoting a shift towards an M2-like phenotype.[3][15] This polarization is characterized by the upregulation of markers like CD206 and CCL17 and contributes to an immunosuppressive milieu that facilitates tumor growth and metastasis.[3][16]
- **M1 (Pro-inflammatory) Polarization:** In contrast, during acute inflammation, GPR132 helps localize macrophages to pro-inflammatory areas, indirectly promoting an M1-like phenotype. [14] G2A-deficient mice show a reduced number of M1-like macrophages in inflamed tissues.[14]

**Efferocytosis:** GPR132 is crucial for the clearance of apoptotic cells (efferocytosis), a key process in the resolution of inflammation. It is essential for the efferocytosis of apoptotic neutrophils by macrophages.[14]

The tables below summarize quantitative findings from studies on GPR132's role in macrophage function.

Table 1: Effect of GPR132 Deletion on Macrophage Polarization Markers

Model/Stimulus	Macrophage Source	Marker	Change in Gpr132-KO vs. WT	Reference
Breast Cancer Co-culture (Lactate)	Bone Marrow-Derived Macrophages (BMDMs)	CD206 (M2 Marker)	Expression increase attenuated	[3]
Breast Cancer Co-culture (Lactate)	Bone Marrow-Derived Macrophages (BMDMs)	CCL17 (M2 Marker)	Expression increase attenuated	[3]
Zymosan-induced Inflammation	Tissue Macrophages	M1-like Macrophage Number	Reduced	[14]
LPS Stimulation	Bone Marrow-Derived Macrophages (BMDMs)	CD80 (M1 Marker)	No significant difference in response to LPS	[14]

| LPS Stimulation | Bone Marrow-Derived Macrophages (BMDMs) | CD86 (M1 Marker) | No significant difference in response to LPS |[14] |

Table 2: Effect of GPR132 Deletion on Cytokine/Mediator Release

Model/Stimulus	Tissue/Cell Source	Cytokine/Mediator	Change in Gpr132-KO vs. WT	Reference
Spared Nerve Injury (SNI)	Sciatic Nerve	TNF- $\alpha$	Reduced concentration	[5][13][17]
Spared Nerve Injury (SNI)	Sciatic Nerve	IL-6	Reduced concentration	[5][13][17]
LPS Stimulation	Bone Marrow-Derived Macrophages (BMDMs)	TNF- $\alpha$	No significant difference in release	[14]
LPS Stimulation	Bone Marrow-Derived Macrophages (BMDMs)	IL-1 $\beta$	No significant difference in release	[14]

| LPS Stimulation | Bone Marrow-Derived Macrophages (BMDMs) | IL-6 | No significant difference in release |[14] |

## GPR132 in Specific Inflammatory Diseases

**Atherosclerosis:** In the context of diabetes-accelerated atherosclerosis, elevated glucose leads to increased lactate production. This lactate activates a GPR132-Src signaling pathway in macrophages, promoting cellular senescence.[4] Senescent macrophages exhibit increased uptake of oxidized low-density lipoprotein (ox-LDL), facilitating foam cell formation and aggravating atherosclerosis.[4] Deletion of GPR132 in mouse models markedly reduces macrophage senescence and atherosclerosis.[4]

**Inflammatory Bowel Disease (IBD):** GPR132 is considered a member of the proton-sensing GPCR family, which is implicated in IBD pathogenesis due to the acidic microenvironment of inflamed gut tissue.[18][19] However, its precise role is complex. While some studies suggest GPR132 deficiency exacerbates intestinal inflammation in chronic IBD models, indicating a protective role, its classification as a true pH-sensor is debated.[19][20] Its function in IBD may

be more related to its response to lipid mediators and its influence on immune cell trafficking in the gut mucosa.[6]

**Neuropathic Pain:** Following nerve injury, the GPR132 agonist 9-HODE is strongly increased at the injury site.[5][13] GPR132 activation on macrophages and neutrophils mediates their infiltration into the damaged nerve tissue.[5] GPR132-deficient mice exhibit a significant reduction in mechanical hypersensitivity, which is accompanied by a massive decrease in invading immune cells and a reduced release of pro-inflammatory and proalgesic mediators like TNF- $\alpha$  and IL-6.[5][13]

**Cancer-Associated Inflammation:** Within the tumor microenvironment, high lactate levels resulting from the Warburg effect serve as a signal to immune cells.[16] GPR132 on TAMs and natural killer (NK) cells senses this lactate.[3][15] This activation promotes the M2-polarization of macrophages, which in turn secrete factors that suppress anti-tumor immunity and facilitate cancer cell adhesion, migration, and invasion, ultimately promoting metastasis.[3][15]

## Experimental Protocols & Methodologies

Investigating the function of GPR132 involves a combination of in vivo animal models, in vitro cell-based assays, and molecular biology techniques.

### Key Experimental Models:

- **Gpr132 Knockout (KO) Mice:** The most critical tool is the Gpr132<sup>-/-</sup> mouse strain. These mice are used in various disease models to elucidate the receptor's function through loss-of-function studies.[4][5][14][21]
  - **Inflammation Models:** Zymosan-induced peritonitis/hyperalgesia, dextran sodium sulfate (DSS)-induced colitis, and azoxymethane (AOM)/DSS-induced colitis-associated cancer. [6][14][22]
  - **Neuropathic Pain Model:** Spared nerve injury (SNI).[5]
  - **Atherosclerosis Model:** Gpr132<sup>-/-</sup> mice crossed with atherosclerosis-prone strains (e.g., Ldlr<sup>-/-</sup> or Apoe<sup>-/-</sup>) and fed a high-fat diet.[4][23]

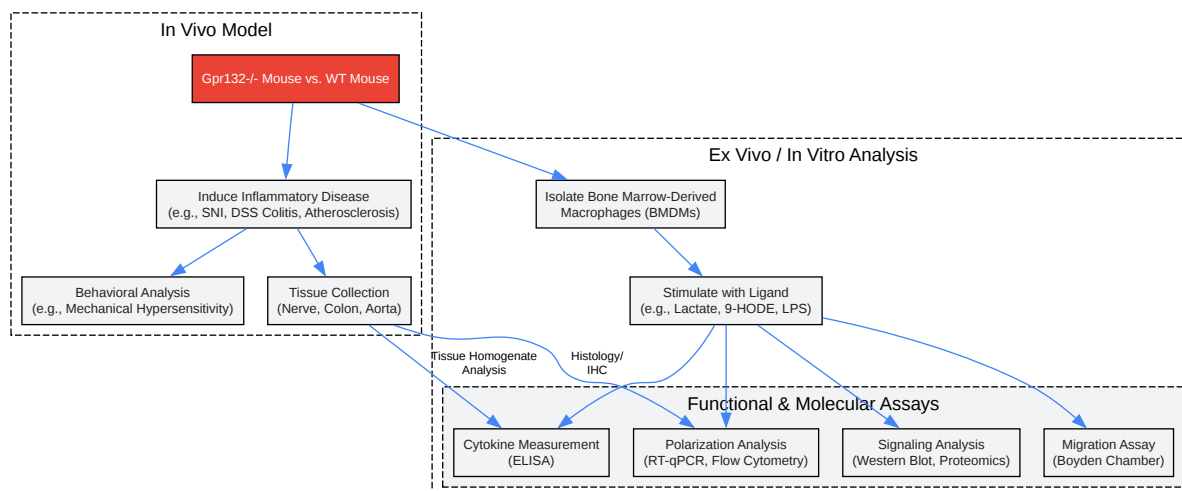
### Cell-Based Assays:

- **Macrophage Isolation and Culture:** Bone marrow-derived macrophages (BMDMs) are harvested from the femurs and tibias of wild-type (WT) and Gpr132<sup>-/-</sup> mice and differentiated in vitro using M-CSF.
- **Migration Assays:** Chemotaxis is typically assessed using a Boyden chamber assay. Macrophages are placed in the upper chamber, and a chemoattractant (e.g., 9-HODE) is placed in the lower chamber. Migration is quantified by counting the cells that have moved through the porous membrane.
- **Polarization Studies:** Differentiated BMDMs are stimulated with polarizing agents (e.g., LPS + IFN- $\gamma$  for M1, IL-4 for M2) or disease-relevant ligands (e.g., lactate). Polarization state is then assessed by:
  - **RT-qPCR:** Measuring mRNA expression of M1 (e.g., Nos2, Tnf, Il6) and M2 (e.g., Arg1, Cd206, Ccl17) markers.[\[3\]](#)
  - **Flow Cytometry:** Analyzing the surface expression of proteins like CD80, CD86 (M1), and CD206 (M2).[\[14\]](#)
- **Cytokine Measurement:** Supernatants from stimulated macrophage cultures are collected, and cytokine concentrations (e.g., TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[\[14\]](#)

#### Molecular and Biochemical Techniques:

- **Western Blotting:** Used to detect the expression of GPR132 protein and to assess the phosphorylation status (activation) of downstream signaling molecules like Src and AKT.[\[3\]](#)[\[4\]](#)
- **Global Proteome Analysis:** Unbiased mass spectrometry-based proteomics can be used on stimulated macrophages to identify entire signaling pathways regulated by GPR132 activation, such as the MyD88-PI3K-AKT axis.[\[5\]](#)[\[13\]](#)





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**Caption:** Workflow for investigating GPR132 function.

## Therapeutic Implications and Future Directions

The central role of GPR132 in sensing metabolic distress signals and driving pro-inflammatory, pro-fibrotic, or pro-tumoral programs makes it an attractive therapeutic target. The development of GPR132 antagonists could offer a novel strategy to mitigate chronic inflammation and tissue damage in a range of diseases.<sup>[1]</sup>

- In Atherosclerosis: Inhibiting the GPR132-Src pathway could prevent macrophage senescence and reduce plaque formation.<sup>[4]</sup>

- In Neuropathic Pain: Blocking GPR132 may reduce the infiltration of inflammatory macrophages at the site of nerve injury, thereby alleviating pain.[5]
- In Cancer: GPR132 antagonists could potentially reprogram the tumor microenvironment by preventing the M2-polarization of TAMs, thus restoring anti-tumor immunity.[1][16]

In conclusion, GPR132 acts as a crucial interface between the metabolic microenvironment and the immune system. Its ability to translate signals like lactate and oxidized lipids into specific macrophage functions underscores its importance in the pathology of atherosclerosis, chronic pain, IBD, and cancer. Further research into the development of selective GPR132 modulators holds significant promise for creating a new class of therapeutics for inflammatory diseases.

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